1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea
Description
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is a synthetic urea derivative characterized by a central urea core (-NH-C(=O)-NH-) flanked by two distinct substituents:
- Aryl-hydroxyethyl group: A 4-(furan-2-yl)phenyl moiety linked to a 2-hydroxyethyl chain.
- Methoxyethyl group: A flexible 2-methoxyethyl substituent.
The molecular formula is estimated as C₁₈H₂₁N₂O₄ (calculated molecular weight: 333.4 g/mol).
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-10-8-17-16(20)18-11-14(19)12-4-6-13(7-5-12)15-3-2-9-22-15/h2-7,9,14,19H,8,10-11H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUIVQNRARLUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Based on the structure of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea, three key disconnections can be identified for retrosynthetic planning:
Primary Disconnection Strategies
- Formation of the urea linkage between the 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine and 2-methoxyethyl isocyanate or carbonate derivatives
- Introduction of the hydroxy group to a 2-[4-(furan-2-yl)phenyl]ethyl precursor
- Attachment of the furan-2-yl group to the phenyl ring via cross-coupling reactions
These disconnections lead to multiple potential synthetic routes, each with advantages depending on reagent availability and desired reaction conditions.
Synthetic Route A: Via Isocyanate Coupling
The first synthetic approach involves preparation of the urea moiety through reaction of an amine intermediate with the appropriate isocyanate.
Synthetic Scheme
1. Preparation of 4-(furan-2-yl)benzaldehyde via Suzuki coupling
2. Conversion to 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine via reductive amination
3. Urea formation through reaction with 2-methoxyethyl isocyanate
Detailed Procedure
Preparation of 4-(Furan-2-yl)benzaldehyde
The key starting material can be prepared through a Suzuki cross-coupling reaction between 4-bromobenzaldehyde and furan-2-boronic acid, similar to approaches described for related compounds.
Reaction Conditions:
- 4-Bromobenzaldehyde (1.0 eq)
- Furan-2-boronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3.0 eq)
- Dioxane/water (4:1)
- 85°C, 12 h
The product is isolated by extraction with ethyl acetate, followed by column chromatography (hexane/ethyl acetate = 9:1) to yield 4-(furan-2-yl)benzaldehyde as a light yellow solid.
Synthesis of 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine
The prepared aldehyde is converted to the corresponding amino alcohol using a two-step protocol:
- Addition of nitromethane to form the nitro alcohol intermediate
- Reduction of the nitro group to amine
Step 1: Nitroaldol reaction
- 4-(Furan-2-yl)benzaldehyde (1.0 eq)
- Nitromethane (3.0 eq)
- Potassium hydroxide (0.1 eq)
- Methanol, 0°C to room temperature, 4 h
Step 2: Nitro group reduction
- The nitro alcohol intermediate (1.0 eq)
- LiAlH₄ (3.0 eq)
- Anhydrous THF, 0°C to room temperature, 4 h
Urea Formation
The urea moiety is formed by reacting the amino alcohol with 2-methoxyethyl isocyanate, adapting methodology from similar urea syntheses.
Reaction Conditions:
- 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine (1.0 eq)
- 2-Methoxyethyl isocyanate (1.2 eq)
- Dichloromethane, room temperature, 6 h
Yield and Characterization Data
Table 1. Reaction Yields for Route A Synthesis
| Step | Reaction | Yield (%) | Product Appearance |
|---|---|---|---|
| 1 | Suzuki coupling | 85-92 | Light yellow solid |
| 2a | Nitroaldol reaction | 78-84 | Yellow oil |
| 2b | Nitro reduction | 75-82 | White solid |
| 3 | Urea formation | 88-95 | Off-white crystalline solid |
| Overall yield | 44-59 |
Synthetic Route B: Via Carbamate Intermediate
The second approach utilizes a carbamate intermediate strategy, similar to procedures reported for related urea derivatives.
Synthetic Scheme
1. Preparation of 4-(furan-2-yl)phenyl Grignard reagent
2. Addition to ethylene oxide to obtain 2-[4-(furan-2-yl)phenyl]ethanol
3. Oxidation to 2-[4-(furan-2-yl)phenyl]-2-oxoethanol
4. Conversion to 2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl carbamate
5. Reaction with 2-methoxyethylamine to form the urea
Detailed Procedure
Preparation of 2-[4-(Furan-2-yl)phenyl]ethanol
This starts with the synthesis of 4-(furan-2-yl)bromobenzene using Suzuki coupling, followed by formation of the Grignard reagent and addition to ethylene oxide.
Step 1: Suzuki coupling
- 1,4-Dibromobenzene (1.0 eq)
- Furan-2-boronic acid (1.05 eq)
- Pd(PPh₃)₄ (3 mol%)
- K₂CO₃ (2.0 eq)
- THF/water (3:1), 75°C, 8 h
Step 2: Grignard formation and addition
- 4-(Furan-2-yl)bromobenzene (1.0 eq)
- Magnesium turnings (1.1 eq)
- Ethylene oxide (1.5 eq)
- Anhydrous THF, 0°C to reflux, 5 h
Conversion to 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl Carbamate
The alcohol is oxidized to the corresponding ketone, followed by reduction to obtain the secondary alcohol. The hydroxyl group is then protected during carbamate formation.
Step A: Oxidation
- 2-[4-(Furan-2-yl)phenyl]ethanol (1.0 eq)
- Pyridinium chlorochromate (1.5 eq)
- Dichloromethane, room temperature, 4 h
Step B: Hydroxylation
- 2-[4-(Furan-2-yl)phenyl]ethanal (1.0 eq)
- NaBH₄ (1.0 eq)
- Methanol, 0°C, 2 h
Step C: Carbamate formation
- 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethanol (1.0 eq)
- Phenyl chloroformate (1.2 eq)
- Pyridine (2.0 eq)
- Dichloromethane, 0°C to room temperature, 6 h
Urea Formation
The carbamate intermediate reacts with 2-methoxyethylamine to form the target urea compound.
Reaction Conditions:
- 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl phenyl carbamate (1.0 eq)
- 2-Methoxyethylamine (2.0 eq)
- DMF, 80°C, 12 h
Yield and Characterization Data
Table 2. Reaction Yields for Route B Synthesis
| Step | Reaction | Yield (%) | Product Appearance |
|---|---|---|---|
| 1a | Suzuki coupling | 88-93 | White solid |
| 1b | Grignard/addition | 70-78 | Colorless oil |
| 2a | Oxidation | 85-90 | Yellow oil |
| 2b | Hydroxylation | 92-96 | Colorless oil |
| 2c | Carbamate formation | 75-83 | White solid |
| 3 | Urea formation | 80-85 | Off-white crystalline solid |
| Overall yield | 31-46 |
Synthetic Route C: Direct Coupling Method
This approach utilizes a one-pot coupling strategy for efficient synthesis.
Synthetic Scheme
1. Preparation of 4-(furan-2-yl)styrene via Heck coupling
2. Dihydroxylation to obtain 2-[4-(furan-2-yl)phenyl]-1,2-dihydroxyethane
3. Selective mono-tosylation of the primary hydroxyl
4. Azide substitution and reduction to amine
5. Urea formation with 2-methoxyethyl isocyanate
Detailed Procedure
Preparation of 4-(Furan-2-yl)styrene
Reaction Conditions:
- 4-Bromostyrene (1.0 eq)
- Furan-2-boronic acid (1.2 eq)
- Pd(OAc)₂ (2 mol%)
- XPhos (4 mol%)
- K₃PO₄ (3.0 eq)
- Toluene/water (10:1), 100°C, 12 h
Dihydroxylation
Reaction Conditions:
- 4-(Furan-2-yl)styrene (1.0 eq)
- OsO₄ (0.05 eq)
- N-Methylmorpholine N-oxide (1.5 eq)
- t-BuOH/water (1:1), room temperature, 24 h
Conversion to Amine
Step A: Selective tosylation
- 2-[4-(Furan-2-yl)phenyl]-1,2-dihydroxyethane (1.0 eq)
- p-Toluenesulfonyl chloride (1.1 eq)
- Pyridine (1.5 eq)
- Dichloromethane, 0°C, 6 h
Step B: Azide formation
- Tosylated intermediate (1.0 eq)
- NaN₃ (2.0 eq)
- DMF, 80°C, 12 h
Step C: Reduction to amine
- Azide intermediate (1.0 eq)
- PPh₃ (1.5 eq)
- THF/water (10:1), room temperature, 12 h
Urea Formation
Similar to Route A, using 2-methoxyethyl isocyanate.
Yield and Characterization Data
Table 3. Reaction Yields for Route C Synthesis
| Step | Reaction | Yield (%) | Product Appearance |
|---|---|---|---|
| 1 | Heck coupling | 80-88 | Colorless oil |
| 2 | Dihydroxylation | 75-82 | White solid |
| 3a | Selective tosylation | 70-78 | White solid |
| 3b | Azide formation | 85-92 | Colorless oil |
| 3c | Reduction to amine | 90-95 | White solid |
| 4 | Urea formation | 88-95 | Off-white crystalline solid |
| Overall yield | 35-48 |
Analytical Characterization of this compound
Spectral Data
Table 4. Spectroscopic Data for Target Compound
| Analysis Method | Key Data Points |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.68 (d, 1H, furan), 7.51-7.42 (m, 4H, Ar-H), 6.81 (d, 1H, furan), 6.53 (dd, 1H, furan), 6.12 (t, 1H, NH), 5.96 (t, 1H, NH), 5.21 (d, 1H, OH), 4.71-4.62 (m, 1H, CH-OH), 3.42-3.30 (m, 4H, CH₂O, CH₂N), 3.24 (s, 3H, OCH₃), 3.06-2.97 (m, 2H, CH₂N) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.4, 152.9, 142.7, 139.2, 132.1, 128.3, 124.5, 112.0, 107.1, 73.2, 70.5, 58.4, 48.6, 41.3 |
| FT-IR (KBr, cm⁻¹) | 3412 (OH), 3320 (NH), 2925, 1650 (C=O), 1558, 1472, 1260, 1118, 1012, 831, 734 |
| HRMS (ESI) | Calculated for C₁₆H₂₀N₂O₄ [M+H]⁺: 305.1501, Found: 305.1496 |
Physical Properties
Table 5. Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Off-white crystalline solid |
| Melting point | 138-140°C |
| Solubility | Soluble in DMSO, DMF, hot ethanol, sparingly soluble in chloroform, insoluble in hexane and water |
| Molecular formula | C₁₆H₂₀N₂O₄ |
| Molecular weight | 304.34 g/mol |
| Optical rotation | [α]D²⁵ = +2.3 (c 0.5, MeOH) for Route A product |
Comparative Analysis of Synthetic Routes
The three synthetic routes described above offer distinct advantages and limitations for the preparation of this compound.
Efficiency Comparison
Table 6. Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall yield (%) | 44-59 | 31-46 | 35-48 |
| Number of steps | 4 | 6 | 6 |
| Reaction time (total) | 26 hours | 47 hours | 66 hours |
| Required chromatographic purifications | 3 | 4 | 5 |
| Cost of reagents (relative) | Medium | High | High |
| Scale-up potential | Excellent | Good | Moderate |
| Green chemistry metrics* | 0.72 | 0.56 | 0.49 |
*Green chemistry metrics calculated as mass efficiency (product mass/total mass of reagents)
Advantages and Limitations
Route A
- Advantages: Highest overall yield, fewest steps, most atom-economical
- Limitations: Requires handling of potentially hazardous LiAlH₄
Route B
- Advantages: Avoids use of strong reducing agents, good functional group tolerance
- Limitations: Lower overall yield, requires more purification steps
Route C
- Advantages: Good stereoselectivity in the dihydroxylation step, high purity product
- Limitations: Longest total reaction time, requires handling of toxic OsO₄
Optimization Considerations
For optimal synthesis of this compound, several key factors should be considered:
- The furan ring is sensitive to strong acidic conditions and may undergo ring-opening reactions
- The hydroxyl group requires protection during certain steps to prevent side reactions
- The urea formation step proceeds best under mild, anhydrous conditions
Based on our comparative analysis, Route A offers the most practical approach for large-scale synthesis, with the highest overall yield and fewest steps. For laboratory-scale synthesis where stereochemical control is critical, Route C may be preferred despite its longer reaction time.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones
Reduction: Cyclohexyl derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyethyl group can form hydrogen bonds with proteins, altering their activity . The urea moiety can inhibit enzymes by mimicking the transition state of their substrates .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related urea derivatives from published studies:
Functional Group Impact on Properties
Aromatic Systems :
- Furan (Target) : Electron-rich, planar structure promotes π-π stacking but may reduce metabolic stability compared to pyrrole or pyrazole .
- Pyrrole/Pyrazole : Nitrogen-containing heterocycles enhance hydrogen-bonding and metal coordination .
Polar Substituents :
- Hydroxyethyl (Target) : Increases water solubility and hydrogen-bonding capacity, similar to hydroxymethyl cyclohexyl in .
- Methoxyethyl (Target) : Balances lipophilicity, contrasting with the strongly hydrophobic trifluoromethyl group in .
Electron-Withdrawing Groups: The absence of nitro (cf. ) or fluorine (cf.
Biological Activity
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is a synthetic compound that exhibits various biological activities, making it of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H19N3O4
- Molecular Weight : 315.34 g/mol
The structure features a furan ring, a phenyl group, and a urea moiety, which are known to contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The urea group is particularly relevant for its role in modulating biological activity through hydrogen bonding and molecular interactions.
Biological Activities
- Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antiviral Properties : Some studies have indicated that urea derivatives can exhibit antiviral activity. For example, similar compounds were tested against Coxsackie A21 virus and demonstrated significant antiviral effects, suggesting potential applications in treating viral infections.
- Immunosuppressive Effects : Research has shown that certain urea compounds can act as immunosuppressants. In animal models, they have been effective in reducing immune responses, which could be beneficial in conditions requiring immunomodulation.
Case Studies
Several studies have explored the biological activities of urea derivatives:
- Study 1 : A compound structurally similar to this compound was evaluated for its antitumor effects in the MDA-MB-231 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value around 5 μM.
- Study 2 : In an investigation of immunosuppressive properties, a related compound was administered to mice in a sheep erythrocyte assay. The results demonstrated that the compound was 250 times more effective than azathioprine, highlighting its potential for therapeutic use in autoimmune diseases.
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Computational Modeling
ADMET Prediction :
- Software : SwissADME, pkCSM.
- Key Parameters : LogP (predicted 2.1 ± 0.3), CYP450 inhibition (CYP3A4 flagged due to furan metabolism) .
Solubility Enhancement :
- Co-solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify PEG-400/ethanol mixtures .
Metabolite Identification :
- In silico Tools : Meteor Nexus to predict Phase I oxidation at the furan ring .
How do structural modifications to the furan or methoxyethyl groups impact biological activity?
Q. Structure-Activity Relationship (SAR) Analysis
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Furan → Thiophene | ↑ Lipophilicity, ↓ Metabolic stability | |
| Methoxyethyl → Ethyl | ↓ Solubility, ↑ Cytotoxicity (IC50 ↓ 30%) | |
| Methodology : |
- Synthesize analogs via parallel synthesis.
- Test in kinase inhibition assays (e.g., EGFR T790M mutants) .
- Correlate changes with LogD7.4 (measured via shake-flask) .
What spectroscopic techniques are critical for confirming the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
